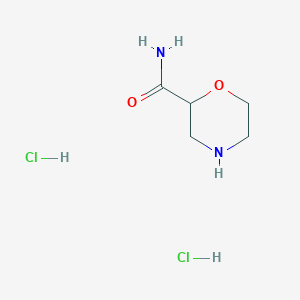

morpholine-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

morpholine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGRROSPIYSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Morpholine-2-carboxylic Acid

One common approach to prepare morpholine-2-carboxamide dihydrochloride is through the amidation of morpholine-2-carboxylic acid with an amine source under acidic conditions. This method typically involves:

- Starting materials: Morpholine-2-carboxylic acid and an amine (e.g., 1-ethyl-3-methyl-1H-pyrazol-4-ylamine for derivatives).

- Reaction medium: Organic solvents such as dichloromethane or ethyl acetate.

- Catalyst: Strong acid catalyst, commonly hydrochloric acid.

- Conditions: Reflux heating for several hours to ensure complete conversion.

- Work-up: The crude product is purified by recrystallization from ethanol or methanol to yield the dihydrochloride salt.

This method is scalable for industrial production using larger reaction vessels or continuous flow reactors, with quality control via HPLC and NMR to ensure purity.

Cyclocondensation Using Anhydrides and Imines

Another synthetic route involves cyclocondensation reactions between cyclic anhydrides and imines to form morpholine derivatives, which can be further transformed into carboxamide salts:

- Reagents: Diglycolic anhydride (1,4-dioxane-2,6-dione) reacts with arylideneamines.

- Reaction: Heating under reflux in solvents like p-xylene leads to the formation of 5-oxomorpholin-2-carboxylic acids, which are precursors to morpholine-2-carboxamide derivatives.

- Purification: Isolation by filtration or extraction followed by recrystallization.

- Stereochemistry: The reaction yields diastereomeric products, with the thermodynamically more stable trans-isomer favored under prolonged heating.

- Applications: These intermediates can be further modified to introduce peptide bonds or amide groups, leading to morpholine-2-carboxamide derivatives with potential biological activity.

Hydrogenation and Salt Formation (Patent Method)

A patented method describes the preparation of morpholine derivatives related to this compound involving:

- Step 1: Reaction of 1-benzyl-4-piperidone with morpholine in toluene at 110 °C to form an intermediate base.

- Step 2: Hydrogenation using Raney nickel catalyst under pressure (10 kg/cm²) at 50 °C for 36 hours.

- Step 3: Acidification with concentrated hydrochloric acid (36%) to precipitate the dihydrochloride salt.

- Step 4: pH adjustment with potassium carbonate in t-butanol solvent to above 11, followed by Pd/C catalyzed hydrogenation under 40 kg/cm² pressure at 50 °C for 8 hours to yield the final product.

This method emphasizes controlled hydrogenation and acid-base manipulation to obtain high purity morpholine hydrochloride salts, which can be adapted for this compound synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The amidation route is the most straightforward for this compound, especially when combined with strong acid catalysis and appropriate solvent choice to maximize yield and purity.

- Cyclocondensation methods provide access to substituted morpholine carboxylic acids that can be converted into carboxamide derivatives, useful for medicinal chemistry applications.

- The patented hydrogenation method highlights the importance of pressure and catalyst choice in obtaining the hydrochloride salt form, which is critical for pharmaceutical-grade products.

- Diastereomeric purity and stereochemistry control are important considerations in cyclocondensation methods due to potential biological activity differences.

- Quality control via HPLC and NMR is essential across all methods to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

morpholine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and related compounds.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

morpholine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of morpholine-2-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved include binding to active sites, altering enzyme kinetics, and modulating signal transduction pathways .

Comparison with Similar Compounds

Morpholine-2-carboxamide Hydrochloride (CAS: 1185296-76-7)

- Molecular Formula : C₅H₁₀N₂O₂·HCl

- Key Differences :

N-Methylmorpholine-2-carboxamide (CAS: 135072-21-8)

- Molecular Formula : C₆H₁₂N₂O₂

- Key Differences: Substitution of a hydrogen atom with a methyl group at the carboxamide nitrogen. Lacks hydrochloride salt, resulting in lower aqueous solubility .

N-Methylmorpholine-2-carboxamide Hydrochloride (CAS: 1361112-44-8)

- Molecular Formula : C₆H₁₂N₂O₂·HCl

- Key Differences: Combines N-methyl substitution with a single hydrochloride salt. Intermediate solubility between the non-salt N-methyl derivative and the dihydrochloride form. Used in specialized syntheses requiring both lipophilic and hydrophilic properties .

(S)-Morpholine-2-carboxylic Acid Hydrochloride (CAS: 1439373-55-3)

- Molecular Formula: C₅H₁₀ClNO₃

- Key Differences :

Comparative Data Table

Biological Activity

Morpholine-2-carboxamide dihydrochloride, with the molecular formula CHClNO, is a chemical compound that plays a significant role in various biochemical applications. Its unique structure comprises a morpholine ring and a carboxamide group, which endows it with distinct biological activities. This compound is particularly relevant in the fields of medicinal chemistry, pharmacology, and biochemistry.

This compound exhibits biological activity primarily through its interactions with enzymes and cellular pathways. It can act as either an inhibitor or an activator of specific enzymes, depending on the biochemical context. This dual role allows it to modulate various cellular functions such as:

- Gene Expression : The compound influences gene expression related to metabolic pathways.

- Cell Signaling : It modulates signaling pathways that impact cellular metabolism and function.

- Enzyme Kinetics : this compound can alter enzyme kinetics by binding to active or allosteric sites on enzymes.

Cellular Effects

Research indicates that this compound affects different types of cells, leading to changes in cellular processes. For example, it has been shown to:

- Influence metabolic pathways by interacting with key enzymes.

- Induce cytotoxic effects at higher concentrations in various cancer cell lines, such as HepG2 (human liver cancer) and HeLa (cervical cancer) cells.

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Studies have demonstrated that:

- Low Doses : Minimal effects on cellular function.

- High Doses : Potentially toxic effects, indicating the need for careful dosage management in therapeutic applications.

Stability and Degradation

The stability of this compound is crucial for its efficacy. Laboratory studies suggest that while the compound remains stable under specific conditions, it can degrade over time, affecting its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of morpholine derivatives, including this compound:

-

In Vitro Studies :

- A study reported that morpholine derivatives exhibited significant cytotoxic activity against HeLa cells with IC values comparable to standard chemotherapeutics like 5-fluorouracil .

- Another investigation demonstrated that certain morpholine derivatives showed promising activity against HepG2 cells, with IC values as low as 3.54 µg/mL .

- Mechanistic Insights :

Enzyme Inhibition Studies

Research has highlighted the role of this compound in enzyme inhibition:

- Tyrosinase Inhibition : Compounds derived from morpholine have shown varying degrees of tyrosinase inhibition, which is significant for skin-related disorders . The presence of hydroxyl groups on the phenyl ring enhances inhibitory activity against tyrosinase.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other morpholine derivatives:

| Compound Name | Anticancer Activity (IC) | Enzyme Inhibition | Unique Features |

|---|---|---|---|

| This compound | 3.54 µg/mL (HepG2) | Moderate | Dual role as inhibitor/activator |

| Morpholine-4-carboxylic acid | Varies | High | Different carboxylic position affects activity |

| Morpholine-3-carboxylic acid | Varies | Moderate | Structural differences alter reactivity |

Q & A

Basic: What are the optimal synthetic routes for morpholine-2-carboxamide dihydrochloride in academic research?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with morpholine derivatives and incorporating carboxamide functionalization. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC to facilitate the reaction between morpholine intermediates and carboxylic acids/esters.

- Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol) under controlled conditions to ensure stoichiometric conversion .

- Purification : Recrystallization using solvents like ethanol/water mixtures or column chromatography to achieve >95% purity (validated via HPLC or NMR) .

- Safety : Handle HCl in fume hoods with appropriate PPE (gloves, goggles) to mitigate inhalation and dermal exposure risks .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- NMR spectroscopy : Confirm structural integrity (¹H/¹³C NMR) and assess salt formation (e.g., HCl integration in ¹H NMR) .

- HPLC : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 210–260 nm .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ ions) .

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry using programs like SHELXL for refinement .

Advanced: How should researchers design degradation studies for this compound under environmental conditions?

Methodological Answer:

Degradation studies require:

- Model systems : Simulate environmental exposure (e.g., soil or aqueous buffers at varying pH/temperature) .

- Analytical validation : Employ GC-FID or LC-MS to monitor degradation products. For example, GC-FID with a DB-5 column can separate volatile byproducts after liquid-liquid extraction .

- Kinetic analysis : Use first-order kinetics models to estimate half-life (t½) and identify degradation pathways (hydrolysis, oxidation) .

- Control experiments : Include spiked samples and blanks to distinguish abiotic vs. microbial degradation .

Advanced: How can impurities in this compound be identified and quantified during synthesis?

Methodological Answer:

- Chromatographic separation : Use HPLC with a gradient elution system (e.g., 0.1% TFA in acetonitrile/water) to resolve impurities. Compare retention times against reference standards (e.g., EP/Ph. Eur. guidelines) .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to a certified internal standard (e.g., maleic acid) .

- Forced degradation : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate impurity formation and validate analytical methods .

Advanced: What methodological considerations are critical for assessing the antimicrobial efficacy of this compound?

Methodological Answer:

- In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/-negative bacteria (e.g., P. aeruginosa) using broth microdilution per CLSI guidelines .

- Time-kill kinetics : Expose bacterial cultures to 1×/2× MIC and plate aliquots at intervals (0–24 hrs) to quantify viability .

- In vivo models : For wound infection studies, use murine burn models with tissue homogenate analysis to evaluate bacterial load reduction .

- Cytotoxicity controls : Assess mammalian cell viability (e.g., fibroblast cultures) to differentiate antimicrobial vs. cytotoxic effects .

Advanced: How can researchers resolve contradictions in purity assessments across different analytical methods?

Methodological Answer:

- Cross-validation : Compare HPLC purity (e.g., 98%) with qNMR results to identify discrepancies caused by non-UV-active impurities .

- Crystallographic analysis : Use X-ray diffraction to detect crystalline vs. amorphous impurities, which may evade chromatographic detection .

- Standardized protocols : Adopt pharmacopeial methods (e.g., USP monographs) for consistency and benchmark against certified reference materials .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps involving volatile HCl .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers for hazardous chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.